Sodium sulfate

Übersicht

Beschreibung

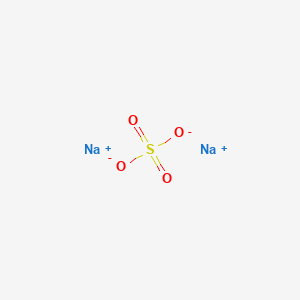

Sodium sulfate (Na₂SO₄) is an inorganic salt composed of sodium ions (Na⁺) and sulfate ions (SO₄²⁻). It exists in anhydrous form (thenardite) and as the decahydrate (mirabilite or Glauber’s salt). Industrially, it is produced via the Mannheim process (reaction of sodium chloride with sulfuric acid) or as a byproduct of chemical processes like rayon production .

Vorbereitungsmethoden

Chemical Synthesis via Acid-Base Neutralization

The most straightforward method for synthesizing sodium sulfate involves the neutralization of sulfuric acid (H₂SO₄) with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This exothermic reaction proceeds as follows:

In laboratory settings, precise stoichiometry is critical. A titration approach ensures complete neutralization, where phenolphthalein indicator is used to detect the endpoint3. For instance, dissolving 4 g of NaOH in 100 mL of water and titrating with 120 mL of dilute H₂SO₄ yields a solution that, upon evaporation, crystallizes into Na₂SO₄ decahydrate (Na₂SO₄·10H₂O)3. Heating the solution to 100°C facilitates water removal, leaving anhydrous Na₂SO₄1.

Solubility and Crystallization Dynamics

Na₂SO₄’s solubility varies significantly with temperature, influencing the hydrate form obtained:

| Temperature (°C) | Solubility (g/100 g H₂O) | Predominant Hydrate |

|---|---|---|

| 0 | 4.76 | Decahydrate |

| 25 | 28.1 | Decahydrate |

| 100 | 42.7 | Anhydrous |

Data derived from1 highlights the transition between decahydrate and anhydrous forms above 32.4°C. Rapid cooling of saturated solutions promotes decahydrate crystallization, while slow evaporation favors anhydrous crystals1 .

Industrial Production: The Mannheim and Hargreaves Processes

Large-scale Na₂SO₄ production primarily employs the Mannheim process, which reacts sodium chloride (NaCl) with sulfuric acid at elevated temperatures:

Operated at 500–600°C in a muffle furnace, this method yields HCl gas as a by-product, which is absorbed for industrial use1. The Hargreaves process offers an alternative by utilizing sulfur dioxide (SO₂), oxygen (O₂), and NaCl:

Both processes require stringent temperature control to prevent side reactions and ensure high-purity Na₂SO₄1 .

By-Product Recovery in Chemical Manufacturing

Na₂SO₄ is frequently recovered as a by-product in industries such as rayon production and battery recycling. For example, neutralizing spent sulfuric acid from lead-acid batteries with sodium hydroxide generates Na₂SO₄-laden wastewater. Subsequent evaporation and crystallization yield technical-grade Na₂SO₄, though purification steps like recrystallization are necessary for pharmaceutical applications .

Hydration Control and Phase Behavior

The Na₂SO₄–MgSO₄–H₂O phase system, detailed in , reveals critical insights into crystallization pathways. At temperatures below 32.4°C, Na₂SO₄·10H₂O is stable, whereas anhydrous Na₂SO₄ dominates above this threshold. Impurities like MgSO₄ shift phase boundaries, necessitating precise control during purification. For instance, adding MgSO₄ to a Na₂SO₄ solution lowers the decahydrate’s stability field, promoting anhydrous crystal growth .

Purification Techniques and Quality Assurance

Industrial-grade Na₂SO₄ often contains impurities such as iron compounds or unreacted carbon. Recrystallization from hot water effectively removes these contaminants, leveraging the compound’s temperature-dependent solubility1 . For high-purity requirements, vacuum filtration and drying at 110°C ensure minimal moisture content3.

Analyse Chemischer Reaktionen

Natriumsulfat durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation und Reduktion: Natriumsulfat ist im Allgemeinen stabil und unterliegt unter normalen Bedingungen keiner Oxidation oder Reduktion.

Es kann mit Bariumchlorid reagieren, um Bariumsulfat und Natriumchlorid zu bilden:Substitutionsreaktionen: Na₂SO₄ + BaCl₂ → BaSO₄ + 2NaCl

Hydrolyse: Natriumsulfat kann unter bestimmten Bedingungen in Wasser hydrolysieren, um Schwefelsäure und Natriumhydroxid zu bilden.

Häufige Reagenzien und Bedingungen:

Bariumchlorid: Wird in Fällungsreaktionen verwendet, um Bariumsulfat zu bilden.

Schwefelsäure: Wird bei der Herstellung von Natriumsulfat nach dem Mannheim-Verfahren verwendet.

Hauptprodukte, die gebildet werden:

Bariumsulfat: Wird in Fällungsreaktionen gebildet.

Salzsäure: Nebenprodukt im Mannheim-Verfahren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Sodium sulfate is a white crystalline solid that is highly soluble in water. It exists in various forms, including anhydrous this compound and the decahydrate form (Glauber's salt). Its chemical stability and neutrality make it suitable for numerous applications.

1.1. Manufacturing

- Glass Production : this compound is used as a raw material in glass manufacturing, where it acts as a fining agent to remove bubbles from molten glass .

- Detergents : It serves as a filler in laundry detergents, enhancing the product's bulk and effectiveness .

- Paper Industry : this compound is utilized in the production of Kraft paper and paperboard, contributing to the pulping process .

1.2. Textile Industry

In textile processing, this compound plays a role in dyeing and finishing fabrics. It helps improve the uptake of dyes by the fibers, ensuring vibrant colors and better fabric quality .

2.1. Wastewater Treatment

This compound has been studied for its effectiveness in removing dissolved metals from wastewater. Its ability to precipitate metals makes it a valuable component in environmental remediation processes .

2.2. Soil Conditioning

This compound can be used to improve soil properties, particularly in arid regions where it aids in moisture retention and enhances nutrient availability .

3.1. Drying Agent

Anhydrous this compound is commonly employed as a drying agent for organic liquids in laboratory settings. It effectively removes traces of water from solvents, making it essential for various chemical reactions .

3.2. Analytical Chemistry

This compound is utilized in analytical methods such as gas chromatography (GC) for sample preparation, where it helps to dry organic extracts before analysis . Additionally, it has been used in surface-enhanced Raman spectroscopy (SERS) for detecting quinolone residues in food products .

4.1. Separation Processes

Recent studies have demonstrated this compound's role as a selective depressant in mineral flotation processes, specifically for separating ilmenite from forsterite using dextran this compound (DSS) as an effective inhibitor . The use of DSS improved selectivity and recovery rates significantly.

4.2. Environmental Impact Assessment

Research has shown that this compound can act as an electron acceptor during anaerobic processes, facilitating the reduction of sulfates by bacteria, which can be beneficial for bioremediation efforts .

Wirkmechanismus

Sodium sulfate exerts its effects primarily through its dissociation in water to provide sodium ions and sulfate ions. In medical applications, it induces catharsis by the osmotic effects of the unabsorbed sulfate salts and polyethylene glycol in the gastrointestinal tract. This causes water to be retained in the tract, resulting in watery diarrhea, which helps in bowel cleansing .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molar Mass : 142.04 g/mol (anhydrous)

- Solubility : Highly water-soluble (47.6 g/100 mL at 0°C; decreasing with temperature) .

- Applications :

- Detergents : As a filler to standardize surfactant concentrations .

- Glass Manufacturing : Lowers melting temperatures of silica .

- Textiles : Acts as a levelling agent in dyeing .

- Food Industry : Recognized as safe by JECFA (Joint FAO/WHO Expert Committee on Food Additives) for use as an anticaking agent .

Sodium sulfate shares functional similarities with other sodium-containing sulfates/sulfites and surfactants. Below is a comparative analysis based on chemical, physical, and application-based attributes.

This compound vs. Sodium Sulfite

Key Differences :

- Chemical Reactivity : Sodium sulfite (SO₃²⁻) is a stronger reducing agent due to sulfur’s +4 oxidation state, making it useful in oxygen scavenging. This compound (SO₄²⁻) is chemically inert in most conditions .

- Toxicity: Sodium sulfite can release sulfur dioxide (SO₂), posing respiratory hazards, whereas this compound is generally non-toxic .

This compound vs. Sodium Dodecyl Sulfate (SDS)

Key Differences :

- Functionality : SDS’s amphiphilic structure enables micelle formation, critical for solubilizing lipids and proteins. This compound lacks surfactant properties .

- Toxicity : SDS has higher acute toxicity (oral LD₅₀ in rats: >2000 mg/kg) compared to this compound, which is classified as low-risk .

This compound vs. Magnesium Sulfate (Epsom Salt)

| Parameter | This compound | Magnesium Sulfate (MgSO₄) |

|---|---|---|

| Hydration | Decahydrate (mirabilite) | Heptahydrate (MgSO₄·7H₂O) |

| Medical Use | Laxative (historical) | Muscle relaxant, electrolyte replenisher |

| Industrial Use | Glass manufacturing | Agriculture (fertilizer), textiles |

Key Differences :

- Cation Effects : Mg²⁺ in magnesium sulfate contributes to its role in cellular processes (e.g., enzyme activation), whereas Na⁺ in this compound is primarily a counterion .

Research Findings and Data Tables

Table 1: Comparative Solubility and Structural Data

| Compound | Solubility (g/100 mL, 20°C) | Crystal System | Sulfur Oxidation State |

|---|---|---|---|

| This compound | 47.6 (0°C) | Orthorhombic | +6 |

| Sodium sulfite | 27.0 | Trigonal | +4 |

| Magnesium sulfate | 71.0 | Monoclinic | +6 |

Table 2: Pharmacological Comparison (Acetaminophen Toxicity Study)

| Compound | Hepatoprotective Effect | Glutathione Preservation |

|---|---|---|

| This compound | No | No |

| N-acetylcysteine (NAC) | Yes | Yes |

Study Summary: this compound (4 mmol/kg) failed to prevent acetaminophen-induced hepatotoxicity in mice, unlike NAC, which preserved glutathione levels and reduced covalent binding of toxic metabolites .

Biologische Aktivität

Sodium sulfate (Na₂SO₄) is a widely used inorganic compound with significant biological activity. It plays various roles in biological systems, particularly in agriculture and microbiology. This article explores its biological effects, mechanisms, and applications, supported by relevant studies and data.

This compound is a white crystalline solid that is highly soluble in water. Upon dissolution, it dissociates into sodium ions (Na⁺) and sulfate ions (SO₄²⁻). These ions are essential for various biological processes:

- Sodium Ions : Vital for maintaining osmotic balance and cellular function.

- Sulfate Ions : Crucial for the synthesis of amino acids, proteins, and other biomolecules.

1. Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound, particularly when combined with sulfuric acid. A study evaluated the effectiveness of a sulfuric acid and this compound blend (SSS) against Salmonella on chicken wings. The results indicated that SSS at a pH of 1.1 significantly reduced Salmonella counts by up to 1.2 log CFU/ml after treatment for 20 seconds, showcasing its potential as an antimicrobial agent in food safety applications .

2. Role in Plant Physiology

This compound is recognized for its role in enhancing plant growth and stress tolerance. Research has shown that low concentrations of this compound can improve metabolic activity in plants like red kidney beans (Phaseolus vulgaris). It aids in sulfur assimilation into essential amino acids and antioxidant compounds, enhancing plant resistance to oxidative stress and heavy metal tolerance .

Table 1: Effects of this compound on Plant Growth Parameters

| Parameter | Control | This compound Treatment |

|---|---|---|

| Plant Height (cm) | 15 | 20 |

| Leaf Area (cm²) | 30 | 45 |

| Chlorophyll Content (%) | 25 | 35 |

3. Biological Activity of Sulfated Polysaccharides

Research indicates that this compound can enhance the extraction of biologically active sulfated polysaccharides from fungi like Antrodia cinnamomea. These polysaccharides exhibit various biological activities, including antioxidant properties and potential therapeutic effects against certain diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, chicken wings inoculated with Salmonella were treated with SSS. The study found that treatment for 20 seconds at pH 1.1 resulted in significant pathogen reduction compared to untreated controls, highlighting the compound's potential use in food safety interventions .

Case Study 2: Plant Growth Enhancement

A study on the application of this compound in agriculture demonstrated improved growth metrics in red kidney beans under stress conditions. The addition of this compound increased chlorophyll content and overall plant vigor, suggesting its utility as a fertilizer supplement .

Safety and Toxicity

This compound is generally regarded as safe when used appropriately. It exhibits low toxicity to aquatic organisms and terrestrial plants at typical environmental concentrations . However, high doses may lead to cathartic effects due to its osmotic properties .

Q & A

Basic Research Questions

Q. How is anhydrous sodium sulfate employed as a drying agent in analytical chemistry, and what methodological considerations ensure its effective use?

Anhydrous this compound is widely used to remove residual water from organic extracts. To optimize drying efficiency, the mass of this compound must be proportional to the sample's moisture content. For example, in pressurized liquid extraction (PLE), a Doehlert design demonstrated that varying this compound mass (4–26 g) and extraction time (2–18 min) significantly impacts recovery rates for compounds like iodoform and iodoacetic acid . Researchers should pre-test moisture levels to avoid over-saturation, which reduces drying capacity. Post-drying, the agent should be removed via filtration to prevent interference in downstream analyses .

Q. What standardized protocols exist for sulfate quantification in aqueous samples, and how are interferences mitigated?

Sulfate quantification often follows turbidimetric methods using barium chloride. For concentrations <20 mg/L, samples require nitrogen stripping to remove dissolved sulfide (>0.01 mg/L), which can alter isotopic sulfur composition . In pharmacopeial standards, sulfate limits are validated by comparing test solution turbidity (using 5 M acetic acid and barium chloride) against a potassium sulfate reference (1.81 mg/mL), ensuring results ≤0.2% turbidity .

Q. How is this compound utilized in sample preparation for chromatographic analyses?

this compound is integral in liquid-liquid extraction (LLE) for dehydrating organic phases. For instance, in pesticide residue analysis, combining PLE with this compound ensures efficient partitioning of analytes like DDVP and bromopropylate into organic solvents. The method requires balancing this compound mass with sample volume to avoid incomplete phase separation .

Advanced Research Questions

Q. How can factorial design optimize this compound’s role in biphasic systems for enzyme partitioning?

A 2³ factorial design evaluated this compound concentration, PEG molecular weight, and PEG concentration in fibrinolytic protease extraction. Responses (partition coefficient K, phase activities) revealed that this compound concentration critically impacts phase separation efficiency. Central composite designs with four replicates are recommended to model nonlinear interactions and validate experimental variance .

Q. What thermochemical properties of this compound are critical for high-temperature applications, and how are these data validated?

this compound’s phase transitions (e.g., melting at 884°C) and enthalpy changes are critical in materials science. NIST thermochemical tables provide validated data, such as entropy (ΔS°) and heat capacity coefficients (e.g., A = 96.97, B = 149.55 for solid Na₂SO₄). Researchers must cross-reference these with experimental calorimetry to account for discrepancies in vapor pressure measurements at >950°C .

Q. How do isotopic sulfur analyses in sulfate-containing samples address contamination risks, and what protocols ensure accuracy?

Sulfur isotopic studies require stringent sulfide removal via nitrogen stripping to prevent oxidation artifacts. For water samples, onsite sulfate estimation (e.g., Carmody method) precedes isotopic analysis. Contamination checks involve parallel processing of certified reference materials (CRMs) and blank samples to validate isotopic ratios (δ³⁴S) .

Q. Methodological Challenges and Contradictions

Q. What inconsistencies exist in this compound’s application across analytical workflows, and how can researchers resolve them?

- Drying Agent Efficiency : While Doehlert designs recommend 4–26 g this compound , some protocols use fixed ratios (e.g., 1:10 w/v). Researchers should pre-test moisture levels to tailor quantities.

- Sulfate Quantification : Turbidimetric methods (USP) may conflict with ion chromatography (IC) results due to matrix effects. Cross-validation via spiked recovery experiments is advised .

Q. Key Recommendations

- Reproducibility : Document this compound batch purity (e.g., ACS reagent grade) and storage conditions (desiccated) .

- Data Validation : Use NIST thermochemical tables for phase studies and cross-check with experimental DSC results .

- Contamination Control : Implement nitrogen stripping in isotopic analyses and CRMs for sulfate quantification .

Eigenschaften

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.